molecular formula C52H72O8 B12526306 3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid CAS No. 861890-94-0

3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid

Cat. No.: B12526306
CAS No.: 861890-94-0
M. Wt: 825.1 g/mol
InChI Key: HKIKNVYKDKXUOF-MHEUVVKCSA-N
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Description

3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with three methoxy groups, each linked to an octan-2-yl-oxyphenyl moiety. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and etherification reactions. Common reagents used in these reactions include methanol, octanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris(methoxy)benzoic acid: A simpler analog with methoxy groups directly attached to the benzoic acid core.

    3,4,5-Tris(alkoxy)benzoic acids: Compounds with different alkoxy groups, varying in chain length and branching.

Uniqueness

3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid stands out due to its complex structure, which imparts unique chemical and physical properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

861890-94-0

Molecular Formula

C52H72O8

Molecular Weight

825.1 g/mol

IUPAC Name

3,4,5-tris[[4-[(2R)-octan-2-yl]oxyphenyl]methoxy]benzoic acid

InChI

InChI=1S/C52H72O8/c1-7-10-13-16-19-39(4)58-46-28-22-42(23-29-46)36-55-49-34-45(52(53)54)35-50(56-37-43-24-30-47(31-25-43)59-40(5)20-17-14-11-8-2)51(49)57-38-44-26-32-48(33-27-44)60-41(6)21-18-15-12-9-3/h22-35,39-41H,7-21,36-38H2,1-6H3,(H,53,54)/t39-,40-,41-/m1/s1

InChI Key

HKIKNVYKDKXUOF-MHEUVVKCSA-N

Isomeric SMILES

CCCCCC[C@@H](C)OC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)O[C@H](C)CCCCCC)OCC4=CC=C(C=C4)O[C@H](C)CCCCCC)C(=O)O

Canonical SMILES

CCCCCCC(C)OC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OC(C)CCCCCC)OCC4=CC=C(C=C4)OC(C)CCCCCC)C(=O)O

Origin of Product

United States

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